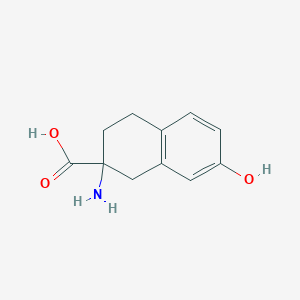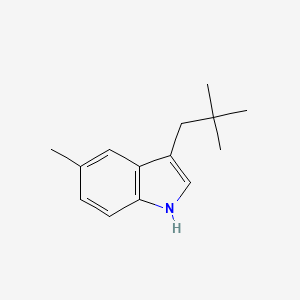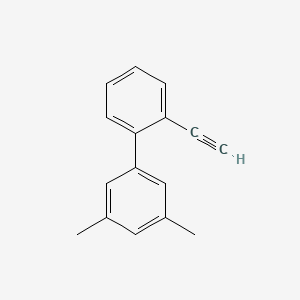![molecular formula C10H14N4O B11896431 6-Butyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 80043-70-5](/img/structure/B11896431.png)
6-Butyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Butyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with butylamine, followed by cyclization with formamide under reflux conditions . The reaction conditions often require the use of catalysts such as iodine to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Butyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazolopyrimidine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can be further explored for their biological activities .
Aplicaciones Científicas De Investigación
6-Butyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Butyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can modulate signaling pathways that are crucial for cell proliferation and survival . This makes it a promising candidate for the development of anticancer agents.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine family with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its biological activities, particularly as a kinase inhibitor.
Uniqueness
6-Butyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is unique due to its specific substitution pattern, which can influence its biological activity and selectivity towards certain molecular targets. This makes it a valuable scaffold for the design of new therapeutic agents .
Propiedades
Número CAS |
80043-70-5 |
|---|---|
Fórmula molecular |
C10H14N4O |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
6-butyl-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C10H14N4O/c1-3-4-5-14-6-11-8-7(2)12-13-9(8)10(14)15/h6H,3-5H2,1-2H3,(H,12,13) |
Clave InChI |
VMWLFFITKPOCBJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C=NC2=C(NN=C2C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11896367.png)






![[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol](/img/structure/B11896401.png)
![6-Amino-4-thioxo-1,4-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11896404.png)


